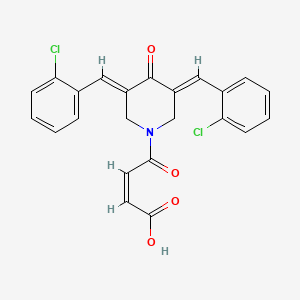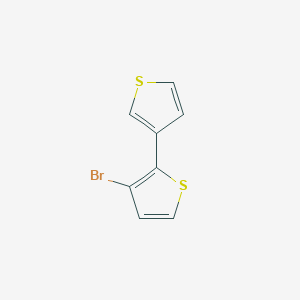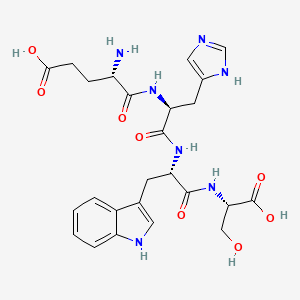
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is a chemical compound belonging to the xanthone family. It is known for its unique structure, which includes multiple hydroxyl groups attached to a xanthone core. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate typically involves the hydroxylation of xanthone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce hydroxyl groups at specific positions on the xanthone ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthones.
Substitution: Alkylated or acylated xanthone derivatives.
Scientific Research Applications
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential as an inhibitor of Na/K-ATPase, affecting cellular ion balance.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the Na/K-ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, affecting cellular functions. Unlike other inhibitors, it does not activate kinase signaling pathways, making it a unique tool for studying ion transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A C-glucosyl xanthone with similar hydroxylation patterns but different glycosylation.
Isogentisin: Another xanthone derivative with hydroxyl groups at different positions.
Uniqueness
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is unique due to its specific hydroxylation pattern and its ability to inhibit Na/K-ATPase without activating kinase signaling pathways. This distinct mechanism of action sets it apart from other xanthone derivatives .
Properties
CAS No. |
1262770-21-7 |
|---|---|
Molecular Formula |
C13H10O7 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C13H8O6.H2O/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17;/h1-4,14-15,17-18H;1H2 |
InChI Key |
ZFTTXYRPFMYDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


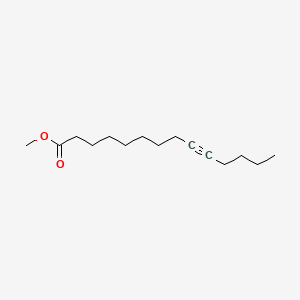
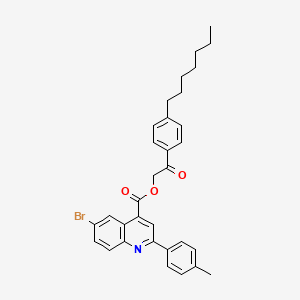

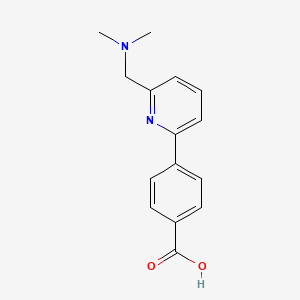
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

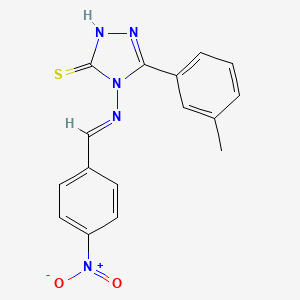
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
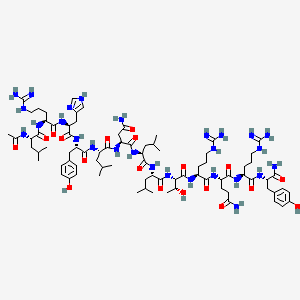
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)
